molecular formula C14H9NO5 B1449711 3-(4-Formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-54-4

3-(4-Formyl-3-nitrophenyl)benzoic acid

Cat. No. B1449711
M. Wt: 271.22 g/mol
InChI Key: TVAUSLSSORMHJM-UHFFFAOYSA-N
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Description

“3-(4-Formyl-3-nitrophenyl)benzoic acid” is a chemical compound with the molecular formula C14H9NO5 . It has a molecular weight of 271.23 .


Synthesis Analysis

While specific synthesis methods for “3-(4-Formyl-3-nitrophenyl)benzoic acid” were not found, similar compounds have been synthesized through reactions involving aldehyde derivatives .


Molecular Structure Analysis

The molecular structure of “3-(4-Formyl-3-nitrophenyl)benzoic acid” consists of a benzoic acid group attached to a nitrophenyl group at the 3-position and a formyl group at the 4-position .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “3-(4-Formyl-3-nitrophenyl)benzoic acid” were not found in the search results .

Scientific Research Applications

Photolabile Protecting Groups

  • Light-Triggered Reactions : Research by Lin and Abe (2021) demonstrates the use of caged benzoic acids, including derivatives of nitrophenyl benzoic acids, as photolabile protecting groups. These compounds release benzoic acid upon photolysis without additional chemical reagents, showcasing potential applications in light-triggered chemical reactions (Lin & Abe, 2021).

Metal-Organic Frameworks

  • Catalytic Applications : Wu et al. (2017) synthesized novel Zn-MOFs using pentacarboxylate ligands related to nitrophenyl benzoic acids. These MOFs, when combined with Ag nanoparticles, showed enhanced catalytic efficiency in the reduction of nitrophenol, suggesting applications in catalysis (Wu et al., 2017).

Luminescence Sensitization

  • Eu(III) and Tb(III) Luminescence : A study by Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. This research provides insights into the development of new materials for optical applications, particularly in luminescence (Viswanathan & Bettencourt-Dias, 2006).

Luminescent Properties in Coordination Compounds

  • Influence on Photoluminescence : Sivakumar et al. (2010) synthesized lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, which included nitrophenyl groups. The study indicated that electron-withdrawing groups, like nitro groups, affect the photoluminescence efficiency of these compounds, relevant in material sciences (Sivakumar et al., 2010).

Water Purification

  • Photocatalytic Degradation : Matthews (1990) investigated the photocatalytic degradation of various organic compounds, including nitrobenzene and benzoic acid, in water using titanium dioxide suspensions. This research highlights the potential application of nitrophenyl benzoic acid derivatives in environmental remediation, particularly in water purification (Matthews, 1990).

Safety And Hazards

Specific safety and hazard information for “3-(4-Formyl-3-nitrophenyl)benzoic acid” was not found in the search results .

properties

IUPAC Name

3-(4-formyl-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-12-5-4-10(7-13(12)15(19)20)9-2-1-3-11(6-9)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAUSLSSORMHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209697
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Formyl-3-nitrophenyl)benzoic acid

CAS RN

1403483-54-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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